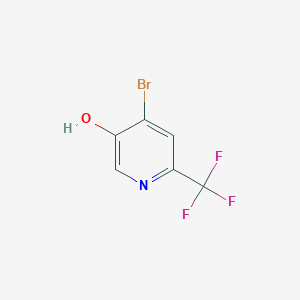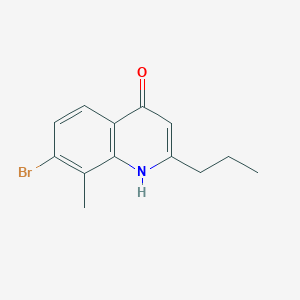
7-Bromo-8-methyl-2-propylquinoline-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromo-8-methyl-2-propylquinoline-4-ol is a chemical compound with the molecular formula C13H14BrNO and a molecular weight of 280.16 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-methyl-2-propylquinoline-4-ol typically involves the bromination of 8-methyl-2-propylquinoline-4-ol. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or carbon tetrachloride . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromo-8-methyl-2-propylquinoline-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
7-Bromo-8-methyl-2-propylquinoline-4-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and other biological activities.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 7-Bromo-8-methyl-2-propylquinoline-4-ol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methylquinoline-4-ol: Lacks the bromine and propyl groups, leading to different chemical and biological properties.
7-Bromoquinoline-4-ol: Lacks the methyl and propyl groups, resulting in different reactivity and applications.
2-Propylquinoline-4-ol: Lacks the bromine and methyl groups, affecting its chemical behavior and biological activity.
Uniqueness
7-Bromo-8-methyl-2-propylquinoline-4-ol is unique due to the presence of the bromine, methyl, and propyl groups, which confer specific chemical reactivity and biological activity. These functional groups allow for a wide range of chemical modifications and applications in various fields .
Eigenschaften
CAS-Nummer |
1189106-90-8 |
|---|---|
Molekularformel |
C13H14BrNO |
Molekulargewicht |
280.16 g/mol |
IUPAC-Name |
7-bromo-8-methyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C13H14BrNO/c1-3-4-9-7-12(16)10-5-6-11(14)8(2)13(10)15-9/h5-7H,3-4H2,1-2H3,(H,15,16) |
InChI-Schlüssel |
RPCXVHBIUVKGSN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC(=O)C2=C(N1)C(=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


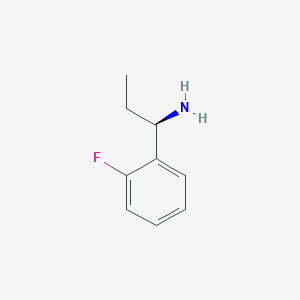

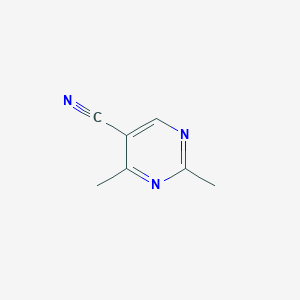
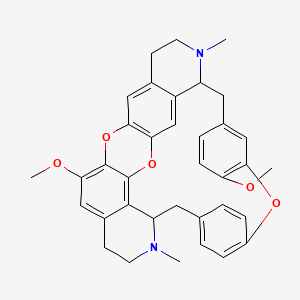
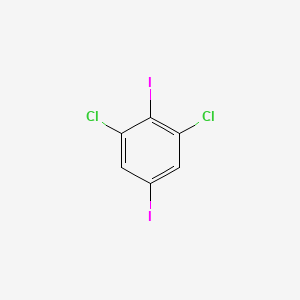
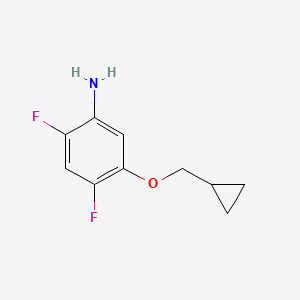
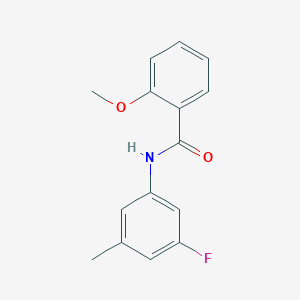
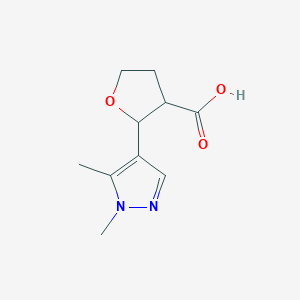
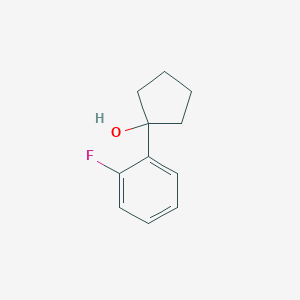
![9-Bromo-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile](/img/structure/B15093053.png)
![5-{[(Tert-butoxy)carbonyl]amino}-6,6,6-trifluorohexanoic acid](/img/structure/B15093060.png)


